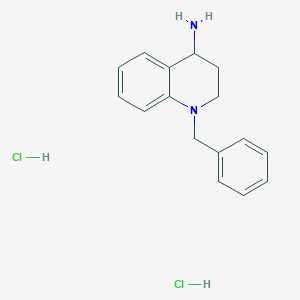![molecular formula C14H27N3O4 B8096481 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine](/img/structure/B8096481.png)
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine is a synthetic organic compound with the molecular formula C14H27N3O4. It is characterized by the presence of a four-membered azetidine ring, which is substituted with two tert-butoxycarbonyl (Boc) protected amino groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine can be synthesized through a multi-step process involving the protection of amino groups and the formation of the azetidine ring. One common synthetic route involves the following steps:
Protection of Amino Groups: The starting material, 3-amino-3-[(amino)methyl]azetidine, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected intermediate.
Formation of Azetidine Ring: The Boc-protected intermediate is then subjected to cyclization under acidic conditions to form the azetidine ring. This step often involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and deprotection.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted azetidines depending on the nucleophile used.
Deprotection: 3-amino-3-[(amino)methyl]azetidine.
Oxidation/Reduction: Oxidized or reduced derivatives of the azetidine ring.
科学的研究の応用
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors or receptor ligands.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc groups provide stability and protect the amino groups during synthetic transformations, which can be selectively removed to reveal the active amine functionalities.
類似化合物との比較
1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine can be compared with other Boc-protected azetidines and similar compounds:
1-Boc-3-aminoazetidine: Similar structure but lacks the additional Boc-protected amino group.
3-Amino-1-azetidinecarboxylic acid tert-butyl ester: Another Boc-protected azetidine with different substitution patterns.
1-Boc-3-(aminomethyl)azetidine: Similar but with variations in the positioning of the Boc groups.
The uniqueness of this compound lies in its dual Boc-protected amino groups, which provide versatility in synthetic applications and stability during chemical reactions.
特性
IUPAC Name |
tert-butyl 3-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-7-14(15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGECNFNSFPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol](/img/structure/B8096405.png)


![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8096427.png)






![trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8096496.png)



